Phenyl 2-chloro-5-nitrobenzoate
Description
Phenyl 2-chloro-5-nitrobenzoate (C₁₃H₈ClNO₄) is a benzoate ester derivative featuring a phenyl group, a chlorine substituent at the 2-position, and a nitro group at the 5-position on the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents (Cl and NO₂), which influence its reactivity, stability, and intermolecular interactions. It is primarily studied in the context of pharmaceutical salts, where it serves as an anion paired with ethanolammonium cations to form biologically active ionic complexes .
Properties
Molecular Formula |
C13H8ClNO4 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
phenyl 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-6-9(15(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8H |
InChI Key |
IDRJQYXYZHKUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Chlorobenzoic Acid
The primary step in preparing Phenyl 2-chloro-5-nitrobenzoate is the synthesis of 2-chloro-5-nitrobenzoic acid via nitration of ortho-chlorobenzoic acid (o-chlorobenzoic acid). The nitration process is critical and has been optimized to maximize yield and purity.
Methodology : The nitration involves reacting o-chlorobenzoic acid with a nitrating mixture typically consisting of concentrated sulfuric acid (vitriol oil) and nitric acid. The weight ratio of sulfuric acid to o-chlorobenzoic acid is maintained between 3.5:1 to 4.5:1. Nitric acid is added dropwise at controlled temperatures of 30–40 °C, followed by an insulation period of about 2 hours to complete the reaction.
Reaction Outcome : This step yields a mixture predominantly composed of 2-chloro-5-nitrobenzoic acid and a minor isomer, 2-chloro-3-nitrobenzoic acid, in an approximate ratio of 95:5. The nitration efficiency is about 92%, indicating a high conversion rate of the starting material.
Purification via Alkali Dissolution and Acid Precipitation
To separate the desired isomer and improve purity, a two-stage purification is employed:
Alkali Dissolution : The crude nitration product (bullion) is dissolved in an aqueous sodium hydroxide solution at 60–70 °C with stirring, adjusting the pH to 7.5. This converts both nitrobenzoic acid isomers into their sodium salts, facilitating their separation. Activated carbon is used for decolorization, followed by filtration.
Acid Precipitation : The filtrate is acidified with 50% nitric acid to pH 2–3 and heated to boiling, then cooled naturally to 38–42 °C to precipitate 2-chloro-5-nitrobenzoic acid. The product is centrifuged, washed, and dried under vacuum at 80–90 °C.
Efficiency : Alkali dissolution and acid precipitation steps have transformation efficiencies of approximately 96% and 98%, respectively, resulting in a high-purity product suitable for further synthesis.
Summary of Chemical Reactions
| Step | Reaction Description | Chemical Equation |
|---|---|---|
| Nitration | o-Chlorobenzoic acid nitrated to 2-chloro-5-nitrobenzoic acid and isomer | Not explicitly given |
| Alkali Dissolution | Conversion of acids to sodium salts | 2-chloro-5-nitrobenzoic acid + 2-chloro-3-nitrobenzoic acid + 2NaOH → sodium salts + 2H₂O |
| Acid Precipitation | Regeneration of acids from sodium salts | sodium salts + 2HNO₃ → acids + 2NaNO₃ |
Esterification to this compound
While direct literature on the esterification of 2-chloro-5-nitrobenzoic acid to this compound is limited in the provided sources, general esterification methods from aromatic carboxylic acids apply:
Typical Procedure : The acid is reacted with phenol or phenyl derivatives in the presence of a dehydrating agent such as thionyl chloride or by using acid chlorides. For example, converting the acid to its acid chloride intermediate with thionyl chloride, followed by reaction with phenol under reflux, yields the ester.
Supporting Synthesis Example : In related aromatic benzamide derivatives synthesis, benzoyl chlorides are reacted with amines under reflux in ethanol, indicating that acid chlorides are viable intermediates for further functionalization.
Comparative Data Table: Nitration and Purification Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Sulfuric acid to o-chlorobenzoic acid ratio (wt) | 3.5–4.5 : 1 | Controls nitration efficiency |
| Nitration temperature | 30–40 °C | Critical for selectivity |
| Nitration reaction time | > 2 hours | Ensures complete conversion |
| Alkali dissolution temperature | 60–70 °C | Facilitates sodium salt formation |
| Alkali dissolution pH | 7.5 | Optimal for solubilization |
| Acid precipitation pH | 2–3 | Precipitates target acid |
| Acid precipitation temperature | Boiling, then cooled to 38–42 °C | Controls crystallization |
| Nitration conversion efficiency | ~92% | High yield |
| Alkali dissolution efficiency | ~96% | Effective purification |
| Acid precipitation efficiency | ~98% | High purity recovery |
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-azido-5-nitrobenzoate or 2-thiocyanato-5-nitrobenzoate.
Reduction: 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and phenol.
Scientific Research Applications
Phenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism by which Phenyl 2-chloro-5-nitrobenzoate exerts its effects depends on the specific reaction or application. For instance:
Enzymatic Reactions: The ester bond can be hydrolyzed by esterases, leading to the release of 2-chloro-5-nitrobenzoic acid and phenol. The nitro group can be reduced by nitroreductases to form an amino group.
Molecular Targets and Pathways: The compound can interact with various enzymes and receptors, depending on its structural modifications. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of phenyl 2-chloro-5-nitrobenzoate with methyl and ethyl analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₁₃H₈ClNO₄ | 277.66 | Phenyl, Cl (2), NO₂ (5) | N/A | N/A |
| Methyl 2-chloro-5-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | Methyl, Cl (2), NO₂ (5) | N/A | N/A |
| Ethyl 2-chloro-5-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | Ethyl, Cl (2), NO₂ (5) | 1.4 ± 0.1 | 329.5 ± 22.0 |
Key Observations :
- Hydrogen Bonding: In ethanolammonium salts, this compound forms one ionic hydrogen bond (HB), while 4-nitrobenzoate derivatives form two charge-assisted HBs, influencing stability and biological activity .
- Boiling Points : Ethyl derivatives exhibit higher boiling points (~329°C) due to increased molecular weight and van der Waals interactions compared to methyl analogs .
Key Observations :
- Pharmaceutical vs. Industrial Use : The phenyl derivative is tailored for biological activity, whereas methyl/ethyl esters are primarily synthetic intermediates .
- Functional Group Flexibility : Replacement of the nitro group with a formyl group (e.g., methyl 2-chloro-5-formylbenzoate) alters reactivity, enabling use in Schiff base synthesis .
Analytical Methods
Spectrophotometric techniques, such as azo dye coupling (λmax = 510 nm), are effective for detecting nitro-aromatic compounds. For this compound, methods analogous to phenylephrine analysis (e.g., diazotized 2-aminobenzothiazole coupling) may apply, with molar absorptivity ~6.62 × 10³ L·mol⁻¹·cm⁻¹ . Methyl/ethyl analogs are typically analyzed via HPLC or GC-MS due to their volatility .
Toxicity and Stability
- This compound : Shows moderate toxicity in cellular assays but is safer than mutagenic heterocyclic amine salts. Stability in ionic complexes is enhanced by HB networks .
- Methyl/Ethyl Analogs: Higher volatility may increase inhalation risks. Limited toxicity data available, but industrial handling requires precautions (e.g., flash point ~153°C for ethyl derivative) .
Q & A
Q. What are the common synthetic routes for Phenyl 2-chloro-5-nitrobenzoate?
- Methodological Answer : this compound is typically synthesized via esterification of 2-chloro-5-nitrobenzoic acid with phenol. One approach involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by reaction with phenol under reflux in a solvent like benzene or N-methyl-acetamide . Alternatively, coupling agents such as DCC (dicyclohexylcarbodiimide) can facilitate direct esterification. Optimization of reaction time and temperature (e.g., reflux at 80–100°C for 4–6 hours) is critical for yield improvement.
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Due to the nitro group’s sensitivity to light and heat, store the compound in airtight, light-protected containers at 2–8°C. Solubility in polar aprotic solvents (e.g., DMSO or DMF) allows preparation of stock solutions for experimental use, but long-term storage in solution should be avoided to prevent hydrolysis .
Q. How can the purity of this compound be verified?
- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, leveraging the nitro group’s strong absorbance. Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7) can provide rapid qualitative analysis. Cross-validation with melting point determination (expected range: 120–125°C, based on analogous nitroaromatics) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize variables such as solvent polarity, catalyst concentration (e.g., dimethylformamide as a catalyst in thionyl chloride reactions), and stoichiometry. For example, using N-methyl-acetamide as a solvent improves reaction homogeneity, while incremental addition of phenol minimizes side reactions. Reaction monitoring via in-situ FTIR to track acid chloride formation (C=O stretch at ~1800 cm⁻¹) ensures intermediate stability .
Q. What analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons adjacent to nitro and chloro groups; δ 7.3–7.6 ppm for phenyl ester protons).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~278.6 g/mol).
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions, though single-crystal growth may require slow evaporation from ethanol .
Q. How can this compound be utilized in designing fluorescent probes for biological thiols?
- Methodological Answer : The nitro group acts as an electron-withdrawing group, enabling nucleophilic aromatic substitution (SNAr) with thiols like glutathione. Fluorescence quenching via photoinduced electron transfer (PET) can be reversed upon thiol binding, enabling detection. For example, conjugate the compound to a fluorophore (e.g., dansyl) and monitor emission recovery at 500–600 nm in cellular assays .
Q. How can contradictory literature data on the reactivity of this compound be resolved?
- Methodological Answer : Conduct comparative studies under controlled conditions (pH, temperature, solvent) to isolate variables. For instance, discrepancies in hydrolysis rates may arise from trace moisture in solvents. Use kinetic profiling (UV-Vis monitoring at 300 nm for nitro group degradation) and computational modeling (DFT calculations for substituent effects on reaction pathways) to reconcile results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
